Bienvenue dans la boutique en ligne BenchChem!

Darifenacin Impurity

Structural Elucidation Impurity Profiling LC-MS Characterization

Ensure regulatory compliance for your darifenacin ANDA. This Vinyl Impurity (UK-201705, CAS 1048979-09-4) is a process-specific marker chemically distinct from other impurities, with a unique LC-MS signature. Its authentic reference standard is non-substitutable for ICH Q3A/Q3B-compliant method specificity (UPLC baseline separation) and system suitability. Supplied with full characterization data and traceability to USP/EP.

Molecular Formula C28H30N2O2
Molecular Weight 426.55
CAS No. 1048979-09-4
Cat. No. B601928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDarifenacin Impurity
CAS1048979-09-4
Synonyms(3S)-1-[2-(3-Ethenyl-4-hydroxyphenyl)ethyl]-α,α-diphenyl-3-pyrrolidineacetamide;  UK-201705
Molecular FormulaC28H30N2O2
Molecular Weight426.55
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White Solid

Darifenacin Vinyl Impurity CAS 1048979-09-4: Structure, Identity, and Regulatory Analytical Role


Darifenacin Vinyl Impurity (CAS 1048979-09-4), also designated as UK-201705, is a chemically characterized process-related impurity of the M3-selective muscarinic receptor antagonist darifenacin hydrobromide [1]. Its IUPAC name is (3S)-1-[2-(3-ethenyl-4-hydroxyphenyl)ethyl]-α,α-diphenyl-3-pyrrolidineacetamide, with molecular formula C₂₈H₃₀N₂O₂ and a molecular weight of 426.55 g/mol [2]. This compound is supplied as an analytical reference standard with comprehensive characterization data compliant with regulatory guidelines, intended for use in analytical method development, method validation (AMV), quality control (QC) applications, and abbreviated new drug application (ANDA) submissions .

Why Darifenacin Vinyl Impurity CAS 1048979-09-4 Cannot Be Replaced with Other Darifenacin Impurities


Generic substitution among darifenacin impurities is analytically invalid because each impurity possesses a structurally distinct molecular identity with unique chromatographic retention behavior, mass spectrometric signature, and regulatory significance [1]. Validated stability-indicating UPLC methods for darifenacin hydrobromide achieve baseline separation of thirteen distinct related compounds, each eluting with characteristic retention times and exhibiting unique [M+H]⁺ ion peaks by LC-MS [2]. Substituting UK-201705 (vinyl impurity) with, for instance, Imp-1 (N-dealkylated impurity, m/z 281.30), Imp-4 (acid impurity, m/z 428.20), or Imp-6 (oxidized impurity, m/z 425.20) would invalidate analytical method specificity, compromise system suitability criteria, and render impurity profiling results non-compliant with ICH Q3A/Q3B guidelines [3].

Darifenacin Vinyl Impurity CAS 1048979-09-4: Quantitative Differentiation Evidence Against Comparable Impurity Standards


Structural Identity Confirmation: Vinyl Moiety Distinguishes UK-201705 from Saturated Alkyl and Bromo Analogs

Darifenacin Vinyl Impurity (UK-201705, CAS 1048979-09-4) contains a 3-ethenyl-4-hydroxyphenyl substituent that is structurally and analytically distinct from the 2,3-dihydrobenzofuran moiety present in Darifenacin API and from the saturated alkyl chains or bromo-substituted analogs found in other darifenacin impurities [1]. In validated impurity profiling studies, darifenacin hydrobromide demonstrates susceptibility to specific degradation pathways including oxidation, N-dealkylation, phenyl hydroxylation, and dihydrobenzofuran ring hydroxylation [2]. The vinyl impurity (UK-201705) represents a distinct synthetic route intermediate or side-product not generated via the same degradation pathways as oxidative degradants such as Imp-6 (oxidized form, [M+H]⁺ at m/z 425.20) or acid degradants such as Imp-4 (acid form, [M+H]⁺ at m/z 428.20) [2].

Structural Elucidation Impurity Profiling LC-MS Characterization

Regulatory Compliance Documentation: UK-201705 Supplied with Comprehensive Characterization Data for ANDA/DMF Submissions

Darifenacin Vinyl Impurity (UK-201705, CAS 1048979-09-4) is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), quality control (QC) applications, and Abbreviated New Drug Application (ANDA) submissions [1]. The product can serve as a reference standard with further traceability against pharmacopeial standards (USP or EP) provided based on feasibility [1]. This regulatory-ready documentation package contrasts with generic chemical sourcing where comprehensive Certificates of Analysis (COA) and full characterization data meeting ICH requirements may not be available . In validated analytical methods for darifenacin, thirteen impurities were eluted within 13 minutes with recoveries ranging from 93.8 ± 2.1% to 99.8 ± 1.5% and R² values of 0.9991–0.9999, demonstrating that high-quality reference standards are essential for achieving these performance metrics [2].

Reference Standard ANDA Filing GMP Compliance

Distinct Stability-Indicating Method Performance: Darifenacin Impurity Profiling Requires Individual Reference Standards for System Suitability

The stability-indicating UPLC method validated for darifenacin hydrobromide achieves separation of the drug and thirteen impurities within 13 minutes, with each impurity exhibiting distinct chromatographic retention behavior optimized via design of experiments (central composite design) [1]. The method demonstrated consistent recoveries of 93.8 ± 2.1% to 99.8 ± 1.5% (mean ± RSD) and linearity with R² values of 0.9991–0.9999 across the drug and all impurities [1]. Forced degradation studies confirmed that darifenacin is susceptible to degradation through hydrolysis, oxidation, N-dealkylation, phenyl hydroxylation, dihydrobenzofuran ring hydroxylation, and ring opening [1]. In parallel LC-ESI/MS(n) studies, forced degradation experiments established that darifenacin is stable under acidic, alkaline, aqueous hydrolysis, thermal, and photolytic conditions but susceptible to oxidative degradation [2]. Recovery for all impurities in validated methods ranged from 86.6% to 106.7% with correlation coefficients >0.99 [2].

Stability-Indicating Method Forced Degradation Mass Balance

Optimal Procurement and Application Scenarios for Darifenacin Vinyl Impurity CAS 1048979-09-4 Reference Standard


Analytical Method Development and Validation (AMV) for Darifenacin API and Finished Dosage Forms

UK-201705 (CAS 1048979-09-4) serves as a critical reference standard for developing and validating stability-indicating UPLC or HPLC methods for darifenacin hydrobromide. As demonstrated in published validation studies, comprehensive impurity profiling requires individual reference standards for each of the thirteen potential impurities to establish system suitability, determine relative retention times, and verify specificity [1]. The vinyl impurity's distinct structural features ensure it can be chromatographically resolved from other process impurities and degradation products, enabling accurate quantification in API release testing and stability studies [2].

Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) Regulatory Submissions

Generic pharmaceutical manufacturers developing darifenacin extended-release tablets require UK-201705 reference standards for ANDA submissions to demonstrate analytical method equivalency and impurity control strategies. The compound is supplied with comprehensive characterization data compliant with regulatory guidelines, and traceability to USP or EP pharmacopeial standards can be provided based on feasibility [3]. This documentation package supports impurity identification, limit setting per ICH Q3A/Q3B guidelines, and justification of proposed commercial specifications [1].

Forced Degradation Studies and Impurity Fate Mapping

Although UK-201705 is a process-related vinyl impurity rather than a primary degradation product, its reference standard is essential for comprehensive impurity fate mapping during forced degradation studies. Published research has established that darifenacin undergoes multiple degradation pathways including hydrolysis, oxidation, N-dealkylation, phenyl hydroxylation, and dihydrobenzofuran ring hydroxylation [2]. Having the vinyl impurity standard enables analysts to confirm that this process-related impurity does not co-elute with stress-generated degradants, ensuring accurate mass balance calculations and degradation pathway elucidation [1].

Quality Control Batch Release and Stability Monitoring

QC laboratories performing routine batch release testing and ongoing stability monitoring of darifenacin API and drug products require UK-201705 as part of their impurity reference standard inventory. The validated analytical methods achieve recoveries of 93.8-99.8% across thirteen impurities with high precision, demonstrating that reliable quantification depends on authentic reference standards for each impurity [1]. Regular stability testing over the product shelf-life requires sustained availability of impurity reference standards to ensure consistent peak identification and quantification across multiple time points and testing sites [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Darifenacin Impurity

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.